molecular formula C18H13F6NO B1270246 4-[3,5-Bis(trifluoromethyl)anilino]-3-phenylbut-3-en-2-one

4-[3,5-Bis(trifluoromethyl)anilino]-3-phenylbut-3-en-2-one

Cat. No.: B1270246
M. Wt: 373.3 g/mol
InChI Key: VFMZNWQBFDUAKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3,5-Bis(trifluoromethyl)anilino]-3-phenylbut-3-en-2-one is an organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl-substituted aniline group attached to a phenyl-butenone backbone, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3,5-Bis(trifluoromethyl)anilino]-3-phenylbut-3-en-2-one typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with a suitable phenyl-butenone precursor. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts and boron reagents under mild conditions . This reaction is known for its efficiency in forming carbon-carbon bonds, making it ideal for synthesizing complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods often optimize reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-[3,5-Bis(trifluoromethyl)anilino]-3-phenylbut-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols, depending on the reducing agent used.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

4-[3,5-Bis(trifluoromethyl)anilino]-3-phenylbut-3-en-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[3,5-Bis(trifluoromethyl)anilino]-3-phenylbut-3-en-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3,5-Bis(trifluoromethyl)anilino]-3-phenylbut-3-en-2-one is unique due to its combination of a trifluoromethyl-substituted aniline group and a phenyl-butenone backbone. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C18H13F6NO

Molecular Weight

373.3 g/mol

IUPAC Name

4-[3,5-bis(trifluoromethyl)anilino]-3-phenylbut-3-en-2-one

InChI

InChI=1S/C18H13F6NO/c1-11(26)16(12-5-3-2-4-6-12)10-25-15-8-13(17(19,20)21)7-14(9-15)18(22,23)24/h2-10,25H,1H3

InChI Key

VFMZNWQBFDUAKS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=CNC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C2=CC=CC=C2

Origin of Product

United States

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